molecular formula C14H15NO4 B13011224 1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13011224
M. Wt: 261.27 g/mol
InChI Key: IUSZGRDAVYMICT-UHFFFAOYSA-N
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Description

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a unique structure combining an allyloxy group, a phenyl ring, and a pyrrolidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-allyloxybenzaldehyde with pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The allyloxy group can undergo substitution reactions with nucleophiles under appropriate conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed using acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

    3-Allyloxybenzoic acid: Shares the allyloxy and phenyl groups but lacks the pyrrolidine moiety.

    Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine carboxylic acid structure but lacks the allyloxy and phenyl groups.

    Allyloxyphenyl derivatives: Various derivatives with different substituents on the phenyl ring.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-oxo-1-(3-prop-2-enoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-2-6-19-12-5-3-4-11(8-12)15-9-10(14(17)18)7-13(15)16/h2-5,8,10H,1,6-7,9H2,(H,17,18)

InChI Key

IUSZGRDAVYMICT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

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